molecular formula C7H3F4NO2 B1412322 2-Fluoro-6-(trifluoromethyl)nicotinic acid CAS No. 1105988-42-8

2-Fluoro-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1412322
CAS No.: 1105988-42-8
M. Wt: 209.1 g/mol
InChI Key: IIXAAQLXVLZXBZ-UHFFFAOYSA-N
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Description

“2-Fluoro-6-(trifluoromethyl)nicotinic acid” is a type of nicotinic acid derivative . It is a part of a larger group of compounds known as trifluoromethylpyridines, which are integral to many biologically active compounds in agro and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids, which are similar to the compound , has been reported . The synthesis involves a three-step process starting from a trifluoroacetyl vinylogous enamine . Hydrolysis of the nitriles then affords the corresponding nicotinic acids .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H3F4NO2 . The average mass is 209.1 Da .

Scientific Research Applications

Nicotinic Acid in Disease Prevention

  • Coronary Artery Disease Prevention : Nicotinic acid is a potent agent for managing lipid profiles, including lowering LDL cholesterol and triglycerides while raising HDL cholesterol. Its efficacy extends to reducing cardiovascular events and atherosclerosis progression, attributed to both lipid-mediated and nonlipid anti-inflammatory effects, highlighting its potential for disease prevention and therapy (Digby, Lee, & Choudhury, 2009).

Therapeutic Applications

  • Dyslipidemia Treatment : Prolonged-release nicotinic acid formulations demonstrate effectiveness in managing dyslipidemia, showcasing the capacity to improve lipid profiles significantly without compromising safety. This positions nicotinic acid as a viable treatment option, particularly in combination therapies (McCormack & Keating, 2005).

Novel Derivatives and Anticancer Potential

  • Anticancer Agents Development : Research into nicotinic acid derivatives reveals their promising role in anticancer drug development. The diverse biological properties of these derivatives underscore their importance in crafting new therapeutic strategies against cancer (Jain, Utreja, Kaur, & Jain, 2020).

Environmental and Material Science

  • Aqueous Fluoroalkylation : The exploration of fluoroalkylation reactions in aqueous media provides insights into the environmentally friendly incorporation of fluorinated groups into molecules. This research area is crucial for developing sustainable chemical processes and materials, emphasizing the environmental implications of fluorinated compounds (Song, Han, Zhao, & Zhang, 2018).

Safety and Toxicity Concerns

  • Toxicity Reviews : Safety evaluations of nicotinic acid and its derivatives, including high-dose treatments and potential hepatotoxicity, are essential for ensuring the therapeutic benefits outweigh the risks. Understanding the toxicological profile of these compounds is vital for their safe and effective use (Knip et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, “2-Fluoro-6-(trifluoromethyl)benzyl bromide”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXAAQLXVLZXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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